molecular formula C20H16ClN3O2 B15074537 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 853314-10-0

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B15074537
CAS No.: 853314-10-0
M. Wt: 365.8 g/mol
InChI Key: UCIKCVOCGPVCMJ-UHFFFAOYSA-N
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Description

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a furan ring, a chloro-substituted methoxyphenyl group, and two cyano groups attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the dihydropyridine ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Attachment of the cyano groups: The cyano groups are introduced through nucleophilic substitution reactions using appropriate nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-d

Properties

CAS No.

853314-10-0

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C20H16ClN3O2/c1-11-15(9-22)20(16(10-23)12(2)24-11)19-7-6-18(26-19)14-8-13(21)4-5-17(14)25-3/h4-8,20,24H,1-3H3

InChI Key

UCIKCVOCGPVCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C#N

Origin of Product

United States

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